5-methyl-2-(thiophen-2-yl)-1,3-thiazol-4-ol
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Overview
Description
5-methyl-2-(thiophen-2-yl)-1,3-thiazol-4-ol is a heterocyclic compound that contains both a thiazole and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(thiophen-2-yl)-1,3-thiazol-4-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-thiophenecarboxaldehyde with thiosemicarbazide in the presence of an acid catalyst can yield the desired thiazole derivative. The reaction conditions typically involve refluxing the mixture in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-(thiophen-2-yl)-1,3-thiazol-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiazole or thiophene rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of an acid catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of halogenated or nitrated thiazole derivatives.
Scientific Research Applications
5-methyl-2-(thiophen-2-yl)-1,3-thiazol-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-methyl-2-(thiophen-2-yl)-1,3-thiazol-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Di(2-thienyl)pyrrole: Another heterocyclic compound with similar structural features.
Thiazole derivatives: Compounds containing the thiazole ring, such as thiamine (Vitamin B1).
Uniqueness
5-methyl-2-(thiophen-2-yl)-1,3-thiazol-4-ol is unique due to the presence of both thiazole and thiophene rings, which confer distinct electronic and chemical properties. This dual-ring structure enhances its potential for various applications, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
5-methyl-2-thiophen-2-yl-1,3-thiazol-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS2/c1-5-7(10)9-8(12-5)6-3-2-4-11-6/h2-4,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOJPSGILYRFTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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